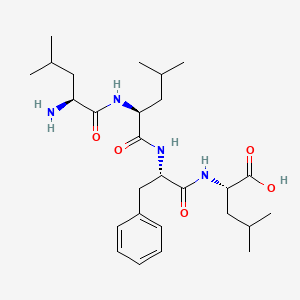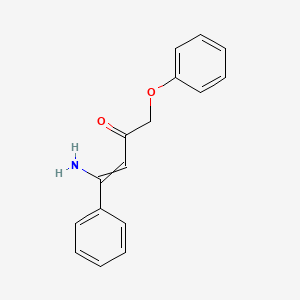
L-Leucyl-L-leucyl-L-phenylalanyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucyl-L-leucyl-L-phenylalanyl-L-leucine is a tetrapeptide composed of three leucine residues and one phenylalanine residue. This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-leucyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Amino Acids: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Enzymatic synthesis using lipases from sources like Rhizomucor miehei and porcine pancreas has also been explored for producing amino acid esters .
Análisis De Reacciones Químicas
Types of Reactions
L-Leucyl-L-leucyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation and Reduction: Modifying the side chains of the amino acids.
Substitution: Replacing specific amino acids within the peptide chain.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases.
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Major Products
The primary products of these reactions are the individual amino acids or modified peptides, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
L-Leucyl-L-leucyl-L-phenylalanyl-L-leucine has several applications in scientific research:
Biochemistry: Used in studies of protein digestion and catabolism.
Metabolomics: Employed in research to understand metabolic pathways and networks.
Pharmaceuticals: Investigated for its potential therapeutic effects and as a model compound for drug development.
Mecanismo De Acción
The mechanism by which L-Leucyl-L-leucyl-L-phenylalanyl-L-leucine exerts its effects involves interactions with specific molecular targets and pathways. For instance, similar compounds like L-Leucyl-L-leucine methyl ester are known to induce apoptosis in immune cells by disrupting lysosomal membrane integrity and activating caspase-3-like proteases .
Comparación Con Compuestos Similares
Similar Compounds
L-Leucyl-L-phenylalanine: A dipeptide with similar structural components.
L-Phenylalanyl-L-leucine: Another dipeptide with reversed amino acid sequence.
N-Formylmethionine-leucyl-phenylalanine: A tripeptide with chemotactic properties.
Propiedades
Número CAS |
834899-46-6 |
|---|---|
Fórmula molecular |
C27H44N4O5 |
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H44N4O5/c1-16(2)12-20(28)24(32)29-21(13-17(3)4)25(33)30-22(15-19-10-8-7-9-11-19)26(34)31-23(27(35)36)14-18(5)6/h7-11,16-18,20-23H,12-15,28H2,1-6H3,(H,29,32)(H,30,33)(H,31,34)(H,35,36)/t20-,21-,22-,23-/m0/s1 |
Clave InChI |
FPCOJECRXGDTQO-MLCQCVOFSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14196866.png)

![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)
![1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14196887.png)
![6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14196893.png)
![[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene](/img/structure/B14196894.png)
![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)

![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
(prop-2-en-1-yl)silane](/img/structure/B14196928.png)
![2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]](/img/structure/B14196937.png)
![1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-](/img/structure/B14196943.png)


